尿素磷酸盐

描述

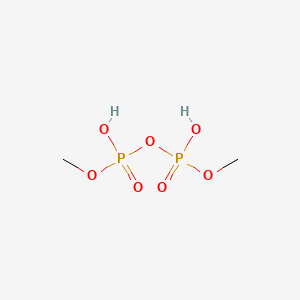

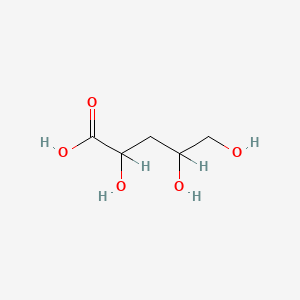

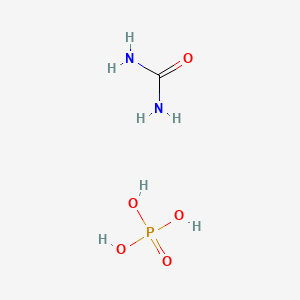

Urea phosphate is a 1:1 combination of urea and phosphoric acid that is used as a fertilizer . It has an NPK formula 17-44-0, and is soluble in water, producing a strongly acidic solution . Urea phosphate is available in fertilizer vendor bags that carry a UP signet on the packaging .

Synthesis Analysis

The synthesis of urea phosphate involves the reaction of phosphoric acid and urea . The most important moment of the work is that the synthesis was carried out using a purified wet-process phosphoric acid (PWPA) and urea by varying the stoichiometric ratio and the duration time of crystallization .

Molecular Structure Analysis

The phosphoric acid and urea molecules in the urea phosphate crystal structure form a complex hydrogen-bonding network . It freely dissociates when dissolved in water .

Chemical Reactions Analysis

In a study, sugarcane bagasse was used to prepare urea phosphate activated carbons (UPACs) using a novel activator urea phosphate (UP) at three different temperatures (300 ℃, 550 ℃, and 800 ℃) to analyze the reaction mechanism during the pyrolysis process .

Physical And Chemical Properties Analysis

Urea phosphate is a 1:1 combination of urea and phosphoric acid that is used as a fertilizer . It has an NPK formula 17-44-0, and is soluble in water, producing a strongly acidic solution .

科学研究应用

反刍动物的尿素代谢和调节

尿素磷酸盐在反刍动物的代谢中扮演着至关重要的角色,通过提供非蛋白质氮,作为饲料蛋白质的经济替代品。这种化合物在瘤胃中迅速水解成氨,然后氨被用于微生物蛋白质合成,这对于反刍动物的蛋白质需求至关重要。将传统的研究方法与分子生物技术相结合,增强了我们对这些动物尿素代谢的理解,提出新的策略来提高尿素利用率 (Jin et al., 2018)。

用于健康监测的尿素生物传感器

用于检测和量化尿素浓度的生物传感器最近的进展,对诊断和监测各种健康状况具有重要意义,包括肾衰竭、尿路梗阻和其他与尿素水平异常相关的危重疾病。尿素生物传感器的开发利用了酶脲酶 (Urs) 和各种纳米材料、导电聚合物和碳材料来提高尿素检测的灵敏度和特异性 (Botewad et al., 2021)。

尿素在药物设计中的应用

尿素独特的氢键合能力使其成为药物设计中的一个不可或缺的功能基团,增强了先导分子的选择性、稳定性、毒性和药代动力学特征。尿素衍生物已被探索作为各种生物靶标的调节剂,证实了尿素部分在药物化学中的重要性 (Jagtap et al., 2017)。

尿素作为能量供应的氢载体

探索尿素作为燃料电池的氢载体的潜力,突出了其在可持续和长期能源供应解决方案中的属性。尿素的无毒、稳定的性质,加上其广泛的可用性和不断增长的产量,使其成为氢存储和运输的可行替代品,强调了专注于研究以利用这些途径的必要性 (Rollinson et al., 2011)。

磷溶解微生物对磷酸盐的溶解

通过生物手段溶解不溶性磷酸盐,特别是使用磷溶解微生物,一直是提高农业中磷酸盐利用率的重点。这种方法以农业工业废物为底物,展示了这些微生物在不同环境中的多功能特性,从而改善植物生长、增强土壤特性并增加生物活性 (Vassileva et al., 2010)。

作用机制

Target of Action

Urea phosphate is a 1:1 combination of urea and phosphoric acid . It is primarily used as a fertilizer, targeting the soil and plants . The primary targets of urea phosphate are the soil and plants where it is applied. In the soil, it provides essential nutrients, specifically nitrogen and phosphorus, which are crucial for plant growth .

Mode of Action

Urea phosphate interacts with its targets (soil and plants) by dissolving in water to produce a strongly acidic solution . This acidity allows calcium, magnesium, and phosphorus to co-exist in solution . Under less acidic conditions, there would be precipitation of calcium-magnesium phosphates . The phosphoric acid and urea molecules in the urea phosphate crystal structure form a complex hydrogen-bonding network .

Biochemical Pathways

The urea in urea phosphate participates in the urea cycle, a series of biochemical reactions that convert highly toxic ammonia to urea for excretion . This cycle occurs mainly in the liver and, to a lesser extent, in the kidneys . The urea cycle intersects other pathways, including the citric acid cycle (via fumarate), amino acid metabolism (via aspartate and arginine), and ammonia metabolism .

Pharmacokinetics

Impaired renal function can influence drug therapy, impacting absorption, distribution, metabolism, and elimination (ADME) .

Result of Action

The application of urea phosphate as a fertilizer results in the provision of essential nutrients to plants, promoting their growth . It also helps in cleaning pipe systems when used in drip irrigation . The resulting crystals of the product, their size, and shape are highly dependent on the duration of crystallization .

Action Environment

The action of urea phosphate is influenced by environmental factors such as soil pH and moisture levels. Its effectiveness as a fertilizer can be enhanced when used together with irrigation water, reducing the negative effects of droughts and accelerating the assimilation of nutrients needed by plants . The synthesis of urea phosphate is also influenced by the stoichiometric ratio and the duration time of crystallization .

安全和危害

Urea products are not classified as hazardous material according to (EC No. 1272/2008), CLP) and the UN transport regulations, but are potentially dangerous because they can release ammonia if exposed to strong heat . Urea should not be mixed with other chemicals, mixing with Nitric acid may be particularly hazardous .

生化分析

Biochemical Properties

Urea phosphate plays a significant role in biochemical reactions. The phosphoric acid and urea molecules in the urea phosphate crystal structure form a complex hydrogen-bonding network, with the hydrogen atoms bonding more strongly to urea molecules . It freely dissociates when dissolved in water .

Cellular Effects

Urea phosphate has been shown to have effects on various types of cells and cellular processes. For example, it has been found to enhance the phosphorylation of cellulose, a key cellular process .

Molecular Mechanism

The molecular mechanism of urea phosphate involves a complex hydrogen-bonding network formed by the phosphoric acid and urea molecules . This network allows urea phosphate to freely dissociate when dissolved in water .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urea phosphate can change over time. For instance, different urea amounts were tested to evaluate the urea effect on cellulose phosphorylation. Results indicated enhanced phosphorylation and flame-retardant ability with higher urea amounts .

Dosage Effects in Animal Models

While specific studies on the dosage effects of urea phosphate in animal models are limited, it is known that urea, a component of urea phosphate, can have toxic effects at high doses .

Metabolic Pathways

Urea phosphate is involved in the urea cycle, a cycle of biochemical reactions that produces urea from ammonia . This cycle occurs primarily in the liver and, to a lesser extent, in the kidneys .

Transport and Distribution

Members of the urea transporter (UT) family mediate rapid, selective transport of urea down its concentration gradient . These transporters allow urea phosphate to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of components involved in the transport of urea, a part of urea phosphate, varies. For example, in endothelial cells, argininosuccinate synthase, an enzyme involved in the urea cycle, co-localizes with eNOS at caveolae and outside of the Golgi .

属性

IUPAC Name |

phosphoric acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMRSPXDUUJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52279-68-2, 37129-63-8, 13186-24-8, 60583-37-1 | |

| Record name | Urea, phosphate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52279-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, polymer with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37129-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60583-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063627 | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Aqueous solution: Clear green odorless liquid; [Western Farm Service MSDS] | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4401-74-5, 68784-29-2, 4861-19-2 | |

| Record name | Urea phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4401-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJR09610O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is urea phosphate synthesized?

A1: Urea phosphate is typically synthesized through a reaction between urea and phosphoric acid. [, , , , , , ] This reaction can be carried out using various grades of phosphoric acid, including industrial-grade [, , ], wet-process [, ], and purified wet-process phosphoric acid. [] The synthesis process can be optimized by adjusting parameters such as reaction temperature, reaction time, molar ratio of reactants, and crystallization conditions. [, , , ]

Q2: What is the chemical formula and molecular weight of urea phosphate?

A2: The chemical formula for urea phosphate is (NH2)2CO·H3PO4, representing a 1:1 adduct of urea and phosphoric acid. Its molecular weight is 158.07 g/mol.

Q3: What are the key spectroscopic characteristics of urea phosphate?

A3: Fourier Transform Infrared Spectroscopy (FTIR) analysis helps identify the functional groups present in urea phosphate. [] X-ray diffraction (XRD) is used to determine the crystallinity of the synthesized product, revealing its crystal structure. []

Q4: What are the primary applications of urea phosphate?

A4: Urea phosphate is primarily used as a highly effective water-soluble fertilizer. [, , , , , , , , , ] Its high solubility in water makes it suitable for fertigation, allowing for efficient nutrient delivery to plants. [, , ] Beyond its application as a fertilizer, urea phosphate is also used as a high-quality food additive and finishing agent for metals. []

Q5: How does urea phosphate compare to other phosphorus fertilizers?

A5: Compared to conventional phosphorus fertilizers like diammonium phosphate (DAP), urea phosphate significantly improves phosphorus use efficiency, particularly in alkaline soils. [] It enhances soil available phosphorus content and increases soil acid phosphatase activity. [] Studies have shown that urea phosphate can increase crop yield and nutrient uptake in various crops, including maize, barley, rice, and olive trees. [, , , , , ]

Q6: How does urea phosphate affect ammonia volatilization?

A6: Urea-based fertilizers can experience significant nitrogen loss through ammonia volatilization, particularly in alkaline soils. [, ] Studies have demonstrated that urea phosphate can reduce ammonia volatilization compared to urea alone. [, ] This reduction in nitrogen loss contributes to improved nitrogen use efficiency and minimizes environmental concerns.

Q7: Can urea phosphate be used in foliar applications?

A7: Yes, urea phosphate can be effectively used as a foliar spray. [, , ] Studies on various crops, including wheat, tomato, and pepper, have shown that foliar supplementation with urea phosphate can enhance growth, yield, nutrient uptake, and quality parameters. [, , ]

Q8: What is the environmental impact of using urea phosphate?

A8: While urea phosphate offers benefits as a fertilizer, it is crucial to consider its potential environmental impact. Studies have shown that urea phosphate can acidify the soil, which may require careful management. [, ] Additionally, excessive application can lead to nutrient leaching and potential water contamination. [] Responsible use and appropriate application rates are crucial for minimizing negative environmental consequences.

Q9: Are there any alternatives or substitutes for urea phosphate?

A9: Several alternatives to urea phosphate exist, each with its own set of advantages and disadvantages. These include other water-soluble fertilizers like monoammonium phosphate (MAP) and monopotassium phosphate (MKP). [] The choice of fertilizer depends on various factors, including soil type, crop requirements, cost, and environmental considerations.

Q10: What are the future research directions for urea phosphate?

A10: Continued research on urea phosphate should focus on optimizing its synthesis for improved efficiency and reduced environmental impact. [] Exploring its application in diverse agricultural settings and for different crops will be beneficial. Further investigations into its long-term effects on soil health and microbial communities are essential. [] Developing sustainable practices for its use, including appropriate application rates and timing, will ensure its long-term viability as a fertilizer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)